Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Overview

Description

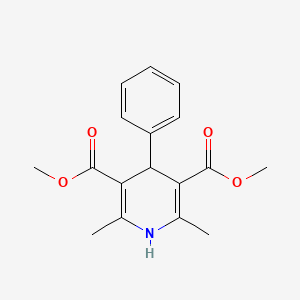

Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by methyl ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and a phenyl group at position 4. Its synthesis often employs green chemistry principles, such as the use of crude glycerol as a solvent, which enhances sustainability compared to traditional methods . Structural characterization via FTIR, UV-Vis, and GC-MS confirms its identity, with key spectral features including ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending modes .

Preparation Methods

Classical Hantzsch Reaction: Four-Component Condensation

The Hantzsch reaction remains the most widely employed method for synthesizing 1,4-dihydropyridines. For dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, the protocol involves condensation of methyl acetoacetate, ammonium acetate, benzaldehyde, and a second equivalent of methyl acetoacetate under refluxing conditions.

Reaction Mechanism and Stoichiometry

The reaction proceeds via a stepwise mechanism:

-

Knoevenagel condensation : Benzaldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone intermediate.

-

Michael addition : A second equivalent of methyl acetoacetate attacks the enone system.

-

Cyclization and aromatization : Ammonium acetate facilitates cyclization, yielding the 1,4-dihydropyridine core .

Key stoichiometric ratios include a 2:1:1 molar ratio of methyl acetoacetate, benzaldehyde, and ammonium acetate. Solvents such as ethanol, isopropanol, or acetonitrile are commonly used, with reflux temperatures (70–100°C) and reaction times ranging from 1–24 hours .

Optimization and Catalytic Enhancements

Recent advancements focus on improving yield and reducing reaction time:

-

Phase-transfer catalysts : Tetrabutylammonium hydrogen sulfate (TBAHS) increases reaction efficiency, achieving yields up to 92% within 55–105 minutes at 70°C .

-

Solvent-free conditions : Microwave-assisted synthesis reduces reaction times to 10–15 minutes but requires precise temperature control .

Table 1: Comparative Yields Under Classical Hantzsch Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | Ethanol | 78 | 24 | 65–70 |

| TBAHS | Solvent-free | 70 | 1.5 | 92 |

| Ammonium acetate | Isopropanol | 82 | 8 | 85 |

Enantioselective Organocatalytic Approaches

Asymmetric synthesis of DHPs has gained traction for pharmaceutical applications. The use of chiral Brønsted acid catalysts, such as BINOL-phosphoric acid derivatives, enables enantioselective formation of the DHP ring system .

Catalyst Screening and Performance

In a landmark study, BINOL-phosphoric acid (PA) catalysts achieved enantiomeric excess (ee) values exceeding 98% for 4-aryl DHPs. The reaction employs methyl acetoacetate, benzaldehyde, and ammonium acetate in dichloromethane at room temperature .

Table 2: Enantioselective Synthesis with BINOL-PA Catalysts

| Catalyst | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| (R)-PA VII | 98 | 85 | 4 |

| (S)-PA VI | 98 | 84 | 4 |

Mechanistic Insights

The catalyst activates the imine intermediate via hydrogen bonding, steering the stereochemistry during cyclization. This method is particularly effective for electron-deficient aryl aldehydes, though sterically hindered substrates require longer reaction times .

Novel Intermediate-Based Synthesis

Patent literature discloses alternative routes using bespoke intermediates to streamline production. For example, 3-amino-but-2-enoic acid esters serve as precursors, enabling a two-step synthesis of DHPs without isolating intermediates .

Stepwise Protocol

-

Intermediate formation : Reacting methyl 3-aminocrotonate with methyl acetoacetate in the presence of ammonium acetate yields a β-enamino ester.

-

Cyclization : Treatment with benzaldehyde and a catalytic acid (e.g., HCl) affords the target DHP in 75–80% yield .

Advantages Over Classical Methods

-

Reduced purification steps : In-situ generation of intermediates minimizes chromatographic separation.

-

Scalability : The process is amenable to kilogram-scale production, with >95% purity after crystallization .

Solvent and Substituent Effects

The choice of solvent and aldehyde substituents critically impacts reaction outcomes.

Solvent Optimization

-

Polar aprotic solvents : Acetonitrile enhances reaction rates but may promote side reactions.

-

Alcohols : Isopropanol balances reactivity and selectivity, particularly for electron-rich aldehydes .

Substituent-Directed Cyclization

Ortho-substituted benzaldehydes (e.g., o-methoxybenzaldehyde) can divert the reaction toward pyran derivatives instead of DHPs. This underscores the necessity of using unsubstituted or para-substituted aldehydes for DHP synthesis .

Green Chemistry Approaches

Emerging methodologies prioritize sustainability:

-

Water as solvent : Achieves moderate yields (60–65%) but requires elevated temperatures (100°C).

-

Biocatalysis : Lipase-mediated condensation under mild conditions (30–40°C) is under investigation, though yields remain suboptimal (40–50%) .

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

-

IR spectroscopy : Characteristic N–H stretch (3340 cm⁻¹) and ester C=O (1695 cm⁻¹) .

-

¹H NMR : Singlets for methyl groups (δ 2.13 ppm) and the C4 proton (δ 5.05 ppm) .

Industrial-Scale Production

Commercial manufacturing employs continuous-flow reactors to enhance reproducibility:

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: Various substituents can be introduced at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce various substituents.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. In a study evaluating related compounds, it was found that dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate demonstrated considerable efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antioxidant Properties

Dihydropyridine derivatives are also noted for their antioxidant capabilities. The compound has been tested using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating its ability to scavenge free radicals effectively. This property makes it a candidate for use in formulations aimed at reducing oxidative stress in biological systems.

Corrosion Inhibition

The compound has shown promise as an anti-corrosion agent in industrial applications. Its effectiveness was evaluated through electrochemical methods and weight loss experiments, indicating a significant reduction in corrosion rates when applied to metal surfaces exposed to corrosive environments.

Material Science

In addition to its biological applications, this compound has potential uses in material science. Its structural properties allow for incorporation into polymers and coatings that require enhanced durability and resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study published in Analytical Sciences highlighted the synthesis and characterization of related dihydropyridine compounds with antimicrobial activity. The results indicated that modifications to the phenyl group significantly impacted the antimicrobial effectiveness against specific pathogens .

Case Study 2: Corrosion Resistance

Another study focused on the evaluation of dihydropyridine derivatives as corrosion inhibitors demonstrated that these compounds could reduce corrosion rates by over 80% at optimal concentrations . This research underscores the potential for industrial applications where metal protection is critical.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. This mechanism is particularly relevant in its potential use as a cardiovascular drug .

Comparison with Similar Compounds

Structural Comparisons

Substituent Variations

- Phenyl Ring Modifications : Derivatives like YC-93 (3-nitrophenyl substituent) exhibit enhanced vasodilatory potency due to electron-withdrawing nitro groups, which stabilize the DHP ring’s oxidized form . In contrast, methoxy or hydroxy substituents (e.g., 4-(4-hydroxyphenyl) analogs) may improve hydrogen-bonding interactions with biological targets .

- Amide vs. Ester Functionalization : Compounds such as 2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide replace ester groups with amides, altering pharmacokinetic profiles by increasing metabolic stability and hydrogen-bonding capacity .

Ring Puckering and Planarity

The planarity of the DHP ring critically influences pharmacological activity. X-ray analyses of nisoldipine derivatives (e.g., isobutyl methyl esters with nitro substituents) reveal that increased planarity correlates with stronger calcium channel antagonism . Dimethyl 2,6-dimethyl-4-phenyl-DHP-3,5-dicarboxylate adopts a puckered conformation due to steric hindrance from the 4-phenyl group, which may moderate its binding affinity compared to flatter analogs .

Pharmacological Activities

- Calcium Channel Antagonism : Nisoldipine derivatives with nitro groups exhibit superior binding to L-type calcium channels due to enhanced planarity and electronic effects .

- Vasodilation : YC-93’s 3-nitro and tertiary amine substituents confer prolonged cerebral and coronary vasodilation, with minimal systemic side effects .

- Anticancer Activity : Hydrazone derivatives (e.g., carbohydrazone-linked DHPs) show cytotoxicity via DNA intercalation or topoisomerase inhibition .

Stability and Metabolism

- Ester vs. Amide Stability : Amide derivatives (e.g., dicarboxamides) resist hydrolysis better than esters, prolonging half-life in vivo .

- Oxidative Sensitivity: The 1,4-dihydropyridine core is prone to oxidation, forming pyridine derivatives, which diminishes bioactivity. Electron-withdrawing substituents (e.g., NO₂) stabilize the reduced form .

Biological Activity

Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are recognized for their significant biological activities, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 346.33 g/mol. The compound features a dihydropyridine ring that is crucial for its biological activity.

Key Structural Features:

- Dihydropyridine Ring: Essential for calcium channel blocking activity.

- Phenyl Group: Enhances lipophilicity and possibly the selectivity towards specific calcium channels.

- Dicarboxylate Functionality: May influence solubility and bioavailability.

This compound primarily functions as an L-type calcium channel blocker. The mechanism involves:

- Binding to Calcium Channels: The compound binds to the voltage-dependent calcium channels in cardiac and smooth muscle tissues.

- Inhibition of Calcium Influx: By blocking these channels, it reduces intracellular calcium levels, leading to vasodilation and decreased cardiac contractility.

Pharmacological Effects

The biological activity of this compound has been studied in various contexts:

1. Cardiovascular Effects:

- Antihypertensive Activity: As an L-type calcium channel blocker, it effectively lowers blood pressure by relaxing vascular smooth muscles.

- Treatment of Angina: It alleviates chest pain associated with angina by improving blood flow to the heart.

2. Neurological Potential:

- Recent studies suggest that some 1,4-DHP derivatives may also interact with T-type calcium channels, indicating potential applications in treating neurological disorders such as epilepsy or neuropathic pain .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the dihydropyridine structure can significantly affect biological activity. For instance:

- Substituents at Position 4: Variations here can enhance selectivity for different types of calcium channels.

- Alkyl Chain Lengths: Changes in alkyl chain lengths at the ester groups can influence potency and selectivity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and how are they optimized?

The compound is typically synthesized via the Hantzsch reaction , a multi-component condensation involving an aldehyde, β-ketoester, and ammonium acetate. For example:

- Methodology :

- React 4-phenylbenzaldehyde with methyl acetoacetate and ammonium acetate in ethanol/water under reflux (70–80°C) for 6–12 hours.

- Monitor reaction progress via TLC.

- Purify via recrystallization (ethanol/water) or column chromatography.

Yield optimization (60–85%) is achieved by adjusting stoichiometry (1:2:1 aldehyde:β-ketoester:ammonium acetate) and solvent polarity .

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups), δ 5.0–5.5 ppm (1,4-dihydropyridine ring protons), and δ 7.2–7.8 ppm (aromatic protons).

- ¹³C NMR : Carboxylate carbonyls at δ 165–170 ppm, dihydropyridine carbons at δ 100–110 ppm .

- X-ray Crystallography : Confirms planar dihydropyridine ring and substituent orientation. Bond lengths (C–N: 1.35–1.38 Å, C=O: 1.21–1.23 Å) validate conjugation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s calcium channel-blocking activity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring enhance voltage-gated calcium channel (VGCC) inhibition by increasing dipole interactions with channel residues.

- Methoxy groups (–OCH₃) improve lipophilicity, enhancing membrane permeability (logP increases by ~0.5 units) .

- Data Contradiction : While 3-nitrophenyl derivatives show higher potency (IC₅₀: 12 nM), 4-methoxy analogs exhibit better bioavailability, suggesting a trade-off between activity and pharmacokinetics .

Q. What computational approaches predict binding modes of this compound with biological targets?

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into L-type calcium channel α1 subunits (PDB: 6JP5).

- Key interactions:

- Carboxylate esters form hydrogen bonds with Gln912 and Tyr1452.

- Phenyl ring engages in π-π stacking with Phe1146 .

- MD Simulations :

Q. Key Challenges and Research Gaps

- Synthetic Scalability : Current protocols lack enantioselective routes for chiral analogs.

- Target Selectivity : Off-target effects (e.g., potassium channel modulation) require further SAR exploration .

- In Vivo Validation : Limited pharmacokinetic data (e.g., half-life, tissue distribution) necessitate preclinical studies .

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHIAGVDKRWZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908240 | |

| Record name | Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70677-78-0, 103183-96-6 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinecarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070677780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-phenyl-1,4-dihydro-pyridine-3, 5-dicarboxylic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.